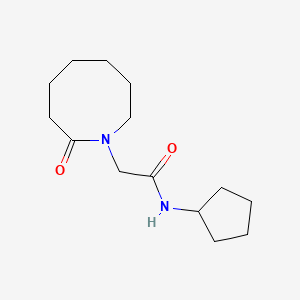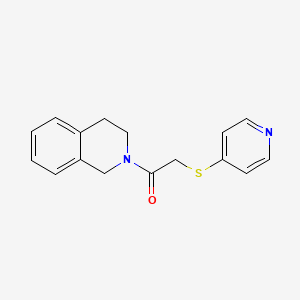
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties and mechanism of action.
作用機序
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves the formation of a complex with metal ions. This complex formation results in a change in the fluorescence intensity of the compound, which can be used for the detection of metal ions. Additionally, the compound can act as a ligand for metal ions, which can result in the formation of metal complexes with unique properties.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can be attributed to its ability to chelate metal ions. Additionally, it has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in lab experiments include its unique properties, such as its ability to detect metal ions and act as a ligand for metal complexes. Additionally, its synthesis method is relatively simple, which makes it easy to obtain. However, the limitations of using this compound include its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the use of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in scientific research. One direction is the development of new metal complexes with unique properties for catalytic reactions. Another direction is the development of new fluorescent probes for the detection of metal ions. Additionally, the potential use of this compound as an anti-inflammatory agent and antitumor agent should be explored further.
合成法
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves a multistep process. The first step involves the synthesis of 2-aminonicotinic acid, which is then converted into 2-acetylnicotinic acid. This compound is then reacted with thionyl chloride to form 2-acetylpyridine-4-thionyl chloride. Finally, the reaction of 2-acetylpyridine-4-thionyl chloride with isoquinoline yields 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone.
科学的研究の応用
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has a wide range of applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound is also used in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, it is used as a ligand in the synthesis of metal complexes for catalytic reactions.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-15-5-8-17-9-6-15)18-10-7-13-3-1-2-4-14(13)11-18/h1-6,8-9H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELIWPTUWDWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
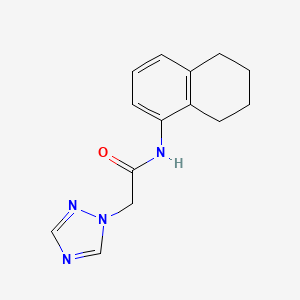
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
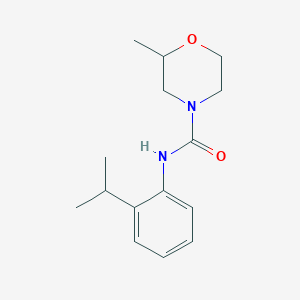
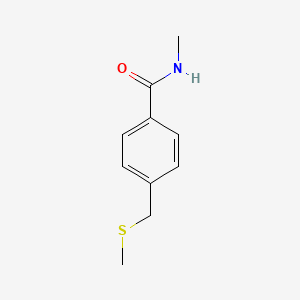
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


